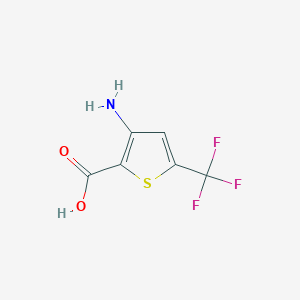

3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid

Description

BenchChem offers high-quality 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-5-(trifluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c7-6(8,9)3-1-2(10)4(13-3)5(11)12/h1H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSYWTRPMHUOKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Synthetic Methodologies of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid

Executive Summary

The compound 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid is a highly specialized, polyfunctional heterocyclic building block. Characterized by a thiophene core substituted with an electron-withdrawing trifluoromethyl (-CF₃) group, an amino (-NH₂) group, and a carboxylic acid (-COOH), this molecule presents a unique electronic landscape. It serves as a critical intermediate in the synthesis of complex pharmacological scaffolds, most notably the thieno[2,3-e]-1,2-thiazine derivatives, which exhibit potent anti-inflammatory and analgesic properties[1].

This whitepaper provides a rigorous, E-E-A-T-aligned technical guide detailing the physicochemical properties, mechanistic synthetic pathways, and downstream functionalization of this compound.

Molecular Architecture and Physicochemical Properties

The physicochemical profile of 3-amino-5-(trifluoromethyl)thiophene-2-carboxylic acid is dictated by the push-pull electronic effects of its substituents. The strong inductive electron-withdrawing effect (-I) of the -CF₃ group, transmitted through the conjugated thiophene π -system, fundamentally alters the acidity and basicity of the molecule compared to unsubstituted[2].

Quantitative Physicochemical Data

The following table summarizes the core molecular parameters, synthesizing standard thiophene baseline data with predictive adjustments for the -CF₃ and -NH₂ substituents.

| Property | Value / Description | Mechanistic Causality |

| Molecular Formula | C₆H₄F₃NO₂S | Core thiophene (C₄H₂S) + COOH + NH₂ + CF₃. |

| Molecular Weight | 211.16 g/mol | Exact mass: 211.028 Da. |

| LogP (Predicted) | ~1.8 - 2.2 | The lipophilic -CF₃ group offsets the polarity of the -COOH and -NH₂ groups, resulting in moderate lipophilicity. |

| pKa (Carboxylic Acid) | ~2.5 - 2.8 | Lower than standard thiophene-2-carboxylic acid (pKa ~3.5)[2] due to the electron-withdrawing -CF₃ group stabilizing the carboxylate anion. |

| pKa (Conjugate Acid) | < 1.0 | The basicity of the -NH₂ group is severely depleted by the -I effect of the -CF₃ group and the ortho-COOH group. |

| Topological Polar Surface Area | 91.5 Ų | Contributed by the carboxylate (37.3 Ų), primary amine (26.0 Ų), and thiophene sulfur (28.2 Ų). |

| Hydrogen Bonding | Donors: 2 Acceptors: 6 | Donors: -OH, -NH₂. Acceptors: O=, -OH, -NH₂, F (x3). |

Synthetic Methodology: The Modified Gewald Condensation

The most robust route to 2-aminothiophenes is the[3]. For this specific compound, a multicomponent condensation is followed by alkaline hydrolysis.

Step-by-Step Protocol

Step 1: Multicomponent Gewald Condensation

-

Reagents: 3,3,3-trifluoropropanal (1.0 eq), ethyl cyanoacetate (1.0 eq), elemental sulfur (S₈, 1.0 eq).

-

Solvent & Catalyst: Ethanol, Morpholine (1.0 eq).

-

Procedure: Combine the aldehyde and cyanoacetate in ethanol. Add morpholine dropwise at 0°C, followed by elemental sulfur. Heat the mixture to 50°C for 4-6 hours.

-

Mechanistic Causality: The reaction initiates via a Knoevenagel condensation. Morpholine acts as a conjugate acid-base pair to deprotonate the active methylene of ethyl cyanoacetate and activate the elemental sulfur. Recent computational studies indicate that the cyclization of the monosulfide intermediate with aromatization to the thiophene product is the thermodynamic driving force that funnels all polysulfide intermediates into the final ring[4].

-

Self-Validating Check: The reaction transitions from a pale suspension to a deep red solution. TLC (Hexane:EtOAc 7:3) confirms the disappearance of the highly volatile 3,3,3-trifluoropropanal.

Step 2: Alkaline Hydrolysis (Saponification)

-

Reagents: Ethyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate, NaOH (3.0 eq).

-

Solvent: Methanol/Water (1:1 v/v).

-

Procedure: Reflux the ester with NaOH for 2 hours.

-

Mechanistic Causality: The ester is highly stabilized by the electron-deficient thiophene ring. Strong alkaline conditions and reflux are required to drive the nucleophilic acyl substitution. The biphasic solvent ensures solubility of both the lipophilic ester and the hydroxide salt.

-

Self-Validating Check: Complete dissolution of the starting material indicates the formation of the water-soluble sodium carboxylate salt.

Step 3: Acidification and Isolation

-

Procedure: Cool the mixture and carefully acidify with 2M HCl to pH ~2.5. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

-

Mechanistic Causality: Acidification protonates the carboxylate. Because the -NH₂ group is highly deactivated (pKa < 1), it remains unprotonated at pH 2.5, preventing the formation of a highly soluble zwitterion and ensuring maximum precipitation of the free acid.

Synthetic Workflow Visualization

Fig 1. Multicomponent Gewald synthesis and saponification workflow.

Pharmacological Relevance and Downstream Applications

The ortho-relationship of the amino and carboxylic acid groups makes this compound a privileged precursor for fused bicyclic systems. Specifically, it is utilized in the synthesis of thieno[2,3-e]-1,2-thiazine-1,1-dioxides, a class of compounds actively investigated for their anti-inflammatory, analgesic, and anti-rheumatic effects[1].

Functionalization Pathway

Fig 2. Synthetic functionalization pathway toward thieno[2,3-e]-1,2-thiazine derivatives.

Analytical Characterization Protocols

To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques. The following self-validating protocols are mandatory:

-

High-Performance Liquid Chromatography (HPLC):

-

Method: C18 reverse-phase column; Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Causality: The highly acidic TFA additive is critical. It suppresses the ionization of the carboxylic acid (pKa ~2.5), ensuring the molecule remains in its neutral state to prevent peak tailing and ensure a sharp, quantifiable elution profile.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: A sharp singlet between -56.0 and -62.0 ppm is the definitive marker of the intact -CF₃ group.

-

¹H NMR: The thiophene core will exhibit exactly one aromatic proton (at position 4) appearing as a singlet around 7.2–7.5 ppm. The -NH₂ protons will appear as a broad singlet, highly dependent on solvent exchange (e.g., in DMSO-d₆).

-

¹³C NMR: The carbon of the -CF₃ group will appear as a distinct quartet due to strong carbon-fluorine spin-spin coupling ( 1JCF≈270 Hz).

-

References

- European Patent EP0103142A1. "Thieno(2,3-e)-1,2-thiazine derivatives". Google Patents.

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . The Journal of Organic Chemistry (ACS Publications). URL:[Link]

-

2-Thiophenecarboxylic acid | CID 10700 . PubChem - NIH. URL:[Link]

-

Gewald reaction . Wikipedia. URL: [Link]

Sources

A Technical Guide to the Electronic Landscape of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid: A Medicinal Chemistry Perspective

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] This guide provides an in-depth analysis of the electronic effects of the CF₃ group within the specific molecular architecture of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid. This compound presents a compelling case study due to the interplay of a powerful electron-withdrawing trifluoromethyl group, an electron-donating amino group, and an electron-withdrawing carboxylic acid moiety, all situated on an electron-rich thiophene ring. We will dissect the fundamental principles governing these interactions, outline robust experimental and computational protocols for their characterization, and discuss the profound implications for drug design and development.

The Trifluoromethyl Group: A Pillar of Modern Drug Design

The trifluoromethyl group is far more than a simple sterically-demanding substituent; it is a powerful tool for fine-tuning molecular properties. Its prevalence in pharmaceuticals stems from a unique combination of characteristics.[3]

Intrinsic Properties: Electronegativity, Sterics, and Stability

The CF₃ group is defined by the three highly electronegative fluorine atoms, which create a strong, stable, and electron-deficient moiety.[1] The carbon-fluorine bond is one of the strongest in organic chemistry, conferring exceptional metabolic stability by making the group resistant to oxidative metabolism, a process often referred to as "metabolic switching."[4] While comparable in size to an isopropyl group, its electronic character is vastly different, allowing for significant property modulation without drastic increases in molecular weight.[1]

Dominant Electronic Influence: The Inductive Effect (-I)

The primary electronic contribution of the CF₃ group is its profound electron-withdrawing inductive effect (-I).[5][6][7] The high electronegativity of the fluorine atoms pulls electron density away from the carbon atom to which they are attached. This effect is transmitted through the sigma bonds of the molecule, reducing the electron density of the adjacent aromatic ring.[5] This potent inductive withdrawal is a key reason the CF₃ group is considered one of the most powerful electron-withdrawing groups in organic chemistry.[6][7]

Impact on Aromatic Systems: Reactivity Modulation

When attached to an aromatic ring, the CF₃ group acts as a strong deactivating group, making the ring less susceptible to electrophilic attack.[8][9][10] This deactivation stems from the inductive withdrawal of electron density, which destabilizes the positively charged intermediate (the sigma complex) formed during electrophilic aromatic substitution.[5] Consequently, the CF₃ group is typically a meta-director for such reactions.[5][10]

Analyzing the Electronic Architecture of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid

The title compound is a fascinating example of a "push-pull" system, where the electronic properties of the thiophene ring are dramatically influenced by the competing effects of its substituents.

The Thiophene Scaffold

Thiophene is an electron-rich five-membered heteroaromatic ring. Its aromaticity and electron density make it susceptible to substitution, and its electronic properties can be readily tuned by the addition of functional groups.[11]

A Tale of Competing Forces

In 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid, three key functional groups dictate the electronic landscape:

-

The "Push" (+M Effect): The amino (-NH₂) group at the C3 position possesses a lone pair of electrons on the nitrogen atom. This lone pair can be delocalized into the thiophene ring through resonance (a positive mesomeric or +M effect), donating electron density and increasing the nucleophilicity of the ring system.

-

The "Pull" (-I and -M Effects):

-

The trifluoromethyl (-CF₃) group at the C5 position exerts a powerful electron-withdrawing inductive effect (-I), as previously discussed.

-

The carboxylic acid (-COOH) group at the C2 position is also electron-withdrawing through both induction (-I) from the electronegative oxygen atoms and a resonance effect (-M) from the carbonyl group.

-

Mapping the Predicted Electron Density

The synergy of these groups creates a highly polarized molecule. The amino group enriches the ring with electron density, while the CF₃ and COOH groups strongly withdraw it. This push-pull dynamic significantly influences the molecule's dipole moment, acidity, basicity, and potential sites for chemical reactions.

Caption: Push-pull electronic effects on the thiophene ring.

Quantitative Estimation: Hammett Constants and pKa Prediction

The electronic influence of substituents can be quantified using Hammett constants (σ). These values provide a measure of the electron-donating or electron-withdrawing ability of a substituent.

Table 1: Hammett Substituent Constants for Relevant Groups

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -CF₃ | 0.43 | 0.54 | Strongly Electron-Withdrawing |

| -NH₂ | -0.16 | -0.66 | Strongly Electron-Donating |

| -COOH | 0.37 | 0.45 | Electron-Withdrawing |

Data sourced from established literature.[12]

The strong electron-withdrawing nature of the -CF₃ and -COOH groups is expected to significantly decrease the pKa of the carboxylic acid (making it a stronger acid than unsubstituted thiophene-2-carboxylic acid, which has a pKa of ~3.5) and decrease the pKb of the amino group (making it a much weaker base).[13]

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic and computational methods is essential for fully elucidating the electronic properties of the target molecule.

Rationale for Method Selection

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each atom. The chemical shifts of the thiophene ring protons and carbons are highly sensitive to the electron density distribution. ¹⁹F NMR is also critical for directly probing the trifluoromethyl group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and provides insight into bonding. The stretching frequencies of the N-H (amino) and C=O (carboxyl) bonds will be shifted based on the electronic effects within the molecule.[14]

-

Density Functional Theory (DFT): A powerful computational method used to model the electronic structure of molecules.[11][15] DFT allows for the calculation of properties that are difficult to measure directly, such as molecular electrostatic potential (MEP) maps and the energies of frontier molecular orbitals (HOMO and LUMO).[16][17]

Protocol: Spectroscopic Analysis

-

Objective: To determine the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei, which reflect the local electronic environment.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[18]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. The single proton on the thiophene ring is expected to be significantly downfield due to the deshielding effects of the adjacent electron-withdrawing groups. The NH₂ protons will likely appear as a broad singlet.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The carbon atoms attached to the -CF₃ and -COOH groups (C5 and C2) and the amino group (C3) will show characteristic shifts reflecting the strong electronic perturbations.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A singlet is expected, and its chemical shift provides direct information about the electronic state of the CF₃ group.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase and baseline correction, and referencing to the residual solvent peak or an internal standard.[19]

-

-

Objective: To identify characteristic vibrational frequencies of the functional groups that are influenced by the molecular electronic structure.

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[18]

-

Spectrum Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[19]

-

Data Analysis: Identify key absorption bands:

-

N-H Stretch (Amino): Expected in the 3300-3500 cm⁻¹ region.[18]

-

O-H Stretch (Carboxylic Acid): A very broad band, typically from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong band around 1700 cm⁻¹. Its position will be shifted to a higher frequency due to the electron-withdrawing nature of the ring.

-

C-F Stretches (Trifluoromethyl): Strong, characteristic bands typically found in the 1100-1300 cm⁻¹ region.

-

-

Protocol: Computational Modeling via Density Functional Theory (DFT)

-

Objective: To visualize the electron distribution and calculate electronic parameters that predict reactivity.

Caption: A typical workflow for DFT analysis.

-

Methodology:

-

Structure Input: Build the 3D structure of the molecule in a computational chemistry software package.

-

Geometry Optimization: Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[17]

-

Frequency Calculation: Confirm that the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies.

-

Property Calculation: From the optimized geometry, calculate:

-

Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface. Red regions indicate electron-rich (nucleophilic) areas, while blue regions indicate electron-poor (electrophilic) areas.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO location suggests sites for electrophilic attack, while the LUMO indicates sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

-

-

Data Interpretation and Synthesis

The data from these analyses provide a cohesive picture of the molecule's electronic character.

Table 2: Predicted Spectroscopic Signatures and Their Electronic Basis

| Technique | Observation | Underlying Electronic Effect |

|---|---|---|

| ¹H NMR | Downfield shift of the C4-H proton. | Strong deshielding from adjacent -CF₃ and electron delocalization. |

| ¹³C NMR | Downfield shift of C2 and C5. | Direct attachment to electron-withdrawing -COOH and -CF₃ groups. |

| ¹⁹F NMR | Specific chemical shift of the CF₃ singlet. | Reflects the overall electron density withdrawn from the thiophene ring. |

| FTIR | High-frequency C=O stretch (>1700 cm⁻¹). | Electron withdrawal by the CF₃-substituted thiophene ring strengthens the C=O bond. |

| FTIR | Low-frequency N-H stretches (<3400 cm⁻¹). | Electron donation into the ring slightly weakens the N-H bonds. |

| DFT (MEP) | Electron-poor (blue) region near CF₃ and COOH. Electron-rich (red) region near NH₂. | Direct visualization of the push-pull system. |

| DFT (LUMO) | LUMO density concentrated on the thiophene ring, particularly C2 and C5. | Indicates these are the most likely sites for nucleophilic attack. |

Implications for Drug Development

Understanding the electronic effects of the trifluoromethyl group in this context is critical for rational drug design.

-

Modulating Acidity and Basicity: The pKa of the molecule is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The strong acidity of the carboxyl group and weak basicity of the amino group, both modulated by the CF₃ group, will dictate the molecule's charge state at physiological pH, affecting its ability to cross membranes and interact with targets.[1]

-

Directing Molecular Interactions: The highly polarized nature of the molecule creates specific regions for hydrogen bonding, dipole-dipole interactions, and potential halogen bonding (with the fluorine atoms). The electron-poor region around the CF₃ group can engage in favorable interactions within a protein binding pocket, enhancing binding affinity.[20]

-

Enhancing Metabolic Stability: As established, the CF₃ group itself is highly resistant to metabolic degradation.[4] Furthermore, its deactivating effect on the thiophene ring can protect the ring from oxidative metabolism by cytochrome P450 enzymes, potentially increasing the drug's half-life and bioavailability.[3]

Conclusion

The electronic effects of the trifluoromethyl group in 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid are profound and multifaceted. Its powerful inductive electron withdrawal, in concert with the donating amino group and withdrawing carboxylic acid, establishes a highly polarized and electronically unique molecular scaffold. This intricate balance dictates the molecule's chemical reactivity, spectroscopic properties, and, most importantly for drug development professionals, its potential pharmacokinetic profile and target-binding interactions. A thorough characterization using a combination of advanced spectroscopic and computational techniques is not merely an academic exercise but a critical step in harnessing the full potential of this valuable chemical motif in the design of next-generation therapeutics.

References

-

Vaia. Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. [Link]

-

O'Connor, M. J., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - NIH. [Link]

-

Fiveable. (2025). -CF3: Organic Chemistry Study Guide. [Link]

-

Heine, T., et al. (2012). Structural and electronic properties of oligo- and polythiophenes modified by substituents. The European Physical Journal B, 85(12), 399. [Link]

-

Romeo, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Romeo, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

Klumpp, D. A. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link]

-

White Rose eTheses Online. A Computational Study of Substituted 2,2'-bithiophene as Building Blocks for Organic Solar Cells. [Link]

-

ResearchGate. Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. [Link]

-

Fronzoni, G., et al. (2013). Study of the electronic structure of short chain oligothiophenes. arXiv. [Link]

-

Tariq, S., et al. (2022). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. Taylor & Francis Online. [Link]

-

ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. [Link]

-

El-Sharif, H. F., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]

Sources

- 1. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. vaia.com [vaia.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. BJNANO - Structural and electronic properties of oligo- and polythiophenes modified by substituents [beilstein-journals.org]

- 12. homepages.bluffton.edu [homepages.bluffton.edu]

- 13. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 14. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. arxiv.org [arxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid (CAS 1823951-32-1). While specific experimental data for this compound is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, outlines the core principles and state-of-the-art methodologies for its characterization. We will delve into the theoretical underpinnings of its stability, influenced by its unique molecular architecture, and provide detailed, field-proven protocols for its empirical determination using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide is designed to equip researchers with the necessary framework to predict, measure, and interpret the thermal properties of this and similar complex heterocyclic compounds, which are of growing interest in medicinal chemistry and materials science.

Introduction: A Molecule of Interest

3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid is a substituted thiophene derivative featuring a trifluoromethyl group, an amino group, and a carboxylic acid moiety. This combination of functional groups on a heterocyclic scaffold makes it a molecule of significant interest, likely as a building block in the synthesis of novel pharmaceutical agents and functional materials.[1][2] The trifluoromethyl group is a well-known modulator of physicochemical and biological properties, often enhancing metabolic stability and membrane permeability.[2] The amino and carboxylic acid groups provide sites for further chemical modification and are key to forming intermolecular interactions that govern the compound's solid-state properties.

A thorough understanding of the thermodynamic stability and melting point is paramount for drug development and material science applications. These parameters influence everything from reaction kinetics during synthesis, to shelf-life, formulation, and bioavailability of a final product.

Theoretical Framework of Thermodynamic Stability

The inherent stability of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid is a product of the interplay between its constituent functional groups and the aromatic thiophene ring. Key influencing factors include:

-

Aromaticity: The thiophene ring provides a degree of aromatic stability.

-

Inductive Effects: The potent electron-withdrawing trifluoromethyl (-CF3) group can influence the electron density of the thiophene ring, potentially impacting its stability.[2]

-

Resonance Effects: The electron-donating amino (-NH2) group and the electron-withdrawing carboxylic acid (-COOH) group can participate in resonance with the thiophene ring, affecting the overall electronic distribution.

-

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amino and carboxylic acid groups can contribute to conformational rigidity and enhanced stability.

-

Intermolecular Forces: In the solid state, strong intermolecular hydrogen bonding between the carboxylic acid dimers and between the amino and carboxylic acid groups of adjacent molecules is expected to be a primary stabilizing force.

Caption: Factors influencing the thermodynamic stability of the title compound.

Melting Point: A Consequence of Intermolecular Forces

The melting point of a crystalline solid is a direct measure of the energy required to overcome the forces holding the molecules together in a crystal lattice. For 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid, the primary intermolecular forces at play are:

-

Hydrogen Bonding: This is expected to be the most significant contributor. The carboxylic acid group can form strong dimers with neighboring molecules, and the amino group can also act as a hydrogen bond donor.

-

Dipole-Dipole Interactions: The polarity induced by the -CF3, -NH2, and -COOH groups will lead to significant dipole-dipole interactions.

-

Van der Waals Forces: These dispersion forces, though weaker, will also contribute to the overall lattice energy.

Given the presence of multiple hydrogen bonding sites, a relatively high melting point is anticipated for this compound.

Empirical Determination of Thermal Properties

To obtain precise data, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is the industry standard. These techniques provide complementary information on thermal transitions and stability.

Differential Scanning Calorimetry (DSC) for Melting Point and Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is the definitive method for determining the melting point and can also reveal other thermally induced events like polymorphic transitions, glass transitions, and crystallization.[5]

Objective: To determine the melting point and enthalpy of fusion of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid.

Instrumentation: A calibrated heat-flux DSC instrument.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.

-

Reference Pan: Prepare an empty, sealed aluminum pan as the reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibration: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Heating Ramp: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).

-

Cooling Ramp (Optional): Cool the sample back to the starting temperature to observe any crystallization events.

-

Second Heating Ramp (Optional): A second heating run can be useful to investigate the thermal history of the sample.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

-

The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus), which is a measure of the energy required to melt the sample.

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] It is an essential technique for determining the thermal stability of a material, its decomposition profile, and the composition of multi-component systems.[8][9]

Objective: To assess the thermal stability and decomposition pattern of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Place an accurately weighed sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the pan onto the TGA balance mechanism.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation. An oxidative atmosphere (air) can also be used for comparative studies.

-

-

Thermal Program:

-

Equilibration: Equilibrate at a starting temperature (e.g., 30 °C).

-

Heating Ramp: Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis:

-

The TGA curve plots the percentage of initial mass remaining versus temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition and is a key indicator of thermal stability.

-

The derivative of the TGA curve (DTG) shows the rate of mass loss and can help to distinguish between different decomposition steps.

-

Any remaining residue at the end of the experiment can be quantified.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Expected Thermal Behavior and Data Summary

Based on the structure of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid, we can hypothesize its thermal behavior:

-

DSC: A single, sharp endothermic peak is expected, corresponding to the melting of a crystalline solid. The absence of other significant thermal events would suggest the sample is a single, stable polymorph under the tested conditions.

-

TGA: Decomposition is likely to occur in one or more steps. A common initial decomposition pathway for carboxylic acids is decarboxylation (loss of CO2). The high stability of the trifluoromethyl group suggests it may remain on the thiophene ring until higher temperatures are reached.

The following table summarizes the key quantitative data that would be obtained from these analyses.

| Parameter | Analytical Technique | Expected Information |

| Melting Point (Tm) | DSC | Temperature of solid-to-liquid phase transition. |

| Enthalpy of Fusion (ΔHfus) | DSC | Energy required for melting; indicates crystalline perfection. |

| Decomposition Onset (Tonset) | TGA | Temperature at which significant mass loss begins; a measure of thermal stability. |

| Decomposition Profile | TGA/DTG | Number and temperature ranges of mass loss steps. |

| Residual Mass | TGA | Percentage of material remaining at high temperature. |

Conclusion

A comprehensive understanding of the thermodynamic stability and melting point of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid is critical for its successful application in research and development. This guide has provided a robust theoretical framework for understanding the factors that govern these properties, rooted in the molecule's unique chemical structure. Furthermore, we have detailed the gold-standard analytical methodologies, DSC and TGA, complete with actionable experimental protocols, that will enable the precise and reliable determination of these crucial parameters. By following the principles and procedures outlined herein, researchers can confidently characterize the thermal properties of this and other novel compounds, accelerating the pace of innovation in drug discovery and materials science.

References

- Current time information in Duval County, US. Google.

- Mescoloto, A. F., et al. (2013). Structural and thermal properties of carboxylic acid functionalized polythiophenes. SciSpace.

- Mescoloto, A. F., et al. (2013). Structural and thermal properties of carboxylic acid functionalized polythiophenes.

- 3-Amino-5-fluorobenzo[b]thiophene-2-carboxylic acid. Sigma-Aldrich.

- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.

- 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. PubChem.

- Ribeiro da Silva, M. A., et al. (2006). Thermochemistry of 2,5-Thiophenedicarboxylic Acid. The Journal of Physical Chemistry A.

- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c

- Thermogravimetric Analysis – TGA. NETZSCH.

- Figure S1. a) Thermal gravity analyses (TGA) of 3 (5% loss, 451 o C)...

- 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid. Fluorochem.

- 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid. BLDpharm.

- Osváth, S., et al. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Thermal Analysis and Calorimetry.

- Al-Said, M. S., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules.

- Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modific

- Thermogravimetric Analysis (TGA)

- Differential Scanning Calorimetry: A Review. (2020). International Journal of Applied Biology and Pharmaceutical Technology.

- SYNTHESIS AND CHARACTERIZATION OF NOVEL AMINO CARBOXYLIC ACIDS. Academia.edu.

- Thermogravimetric Analysis (TGA)

- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv

- Le, C., et al. (2021).

- 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid. AiFChem.

- Thiophene-2-carboxylic acid. Wikipedia.

- 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid. Fluorochem.

- The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment. Malvern Panalytical.

- Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS One.

- Differential scanning calorimetry (DSC) thermograms for homopolymer PHF...

- Le, C. C., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Macmillan Group - Princeton University.

- THERMODYNAMIC PROPERTIES OF 2-METHYL-5-PHENYLFURAN-3-CARBOXYLIC ACID.

- Thermodynamic stabilization in metal organic frameworks based on 1,3,5-benzenetricarboxylate linkers and rare earth metals.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. jbt.abrf.org [jbt.abrf.org]

- 4. iomcworld.org [iomcworld.org]

- 5. researchgate.net [researchgate.net]

- 6. umw.edu.pl [umw.edu.pl]

- 7. Thermogravimetric Analysis - 技術情報 - Eltra [eltra.com]

- 8. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tainstruments.com [tainstruments.com]

In vitro toxicity and safety profile of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylicacid

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid

Introduction: Contextualizing the Inquiry

3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene core, an amine group, a carboxylic acid, and a trifluoromethyl (CF3) moiety. This combination of functional groups makes it a potentially valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Thiophene derivatives are present in numerous pharmaceuticals, valued for their versatile biological activities.[1][2][3] The trifluoromethyl group is a common substituent in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of the molecule.[4][5][6]

However, these same structural features necessitate a thorough and early assessment of the compound's safety profile. The thiophene ring, in particular, is a "structural alert" for potential toxicity, primarily due to its susceptibility to metabolic activation into reactive intermediates.[7][8][9] Therefore, a systematic in vitro toxicological evaluation is a critical step in de-risking this molecule for any further development.

This guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid. It is structured not as a rigid protocol, but as a logical, tiered investigative strategy. We will delve into the scientific rationale behind each experimental choice, provide detailed methodologies for core assays, and illustrate the decision-making workflow, grounding our approach in established principles of toxicology and drug development.[10][11][12]

Part 1: Foundational Toxicological Assessment & Core Concerns

The primary toxicological concerns for a molecule like 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid stem from its constituent parts: the thiophene ring and the trifluoromethyl group.

-

Thiophene-Mediated Genotoxicity: The sulfur atom in the thiophene ring can be oxidized by cytochrome P450 (CYP450) enzymes, primarily in the liver, to form reactive intermediates like epoxides and sulfoxides.[7] These electrophilic metabolites can covalently bind to nucleophilic macromolecules, including DNA, to form DNA adducts. If not repaired, these adducts can lead to mutations during DNA replication, classifying the parent compound as a potential mutagen and, by extension, a potential carcinogen.[7][13] Therefore, any genotoxicity assessment must include a metabolic activation system (e.g., S9 rat liver homogenate).[7][14]

-

Cytotoxicity: As a prerequisite for more specific toxicity tests, understanding the concentration at which the compound induces general cell death is essential. This is determined by measuring cytotoxicity, which can occur through various mechanisms, including membrane disruption, mitochondrial dysfunction, or apoptosis.[10][15]

-

Influence of the Trifluoromethyl Group: The CF3 group is highly stable and generally considered inert.[16] Its primary toxicological relevance is indirect; its strong electron-withdrawing nature and lipophilicity can significantly influence the compound's absorption, distribution, metabolism, and interaction with biological targets.[6][17]

The following workflow provides a visual overview of a tiered approach to systematically address these concerns.

Caption: A tiered workflow for the in vitro safety assessment of the target compound.

Part 2: Experimental Protocols & Methodologies

This section details the protocols for the core assays required to build a robust safety profile.

Tier 1: Cytotoxicity Assessment

Causality: The goal is to determine the concentration range over which the compound affects basic cell viability. This data is crucial for designing subsequent, more complex assays, ensuring that observed effects (like DNA damage) are not simply a consequence of widespread cell death. The Neutral Red Uptake assay is a reliable method that measures the integrity of the lysosomal membrane.[18]

Protocol: Neutral Red (NR) Uptake Cytotoxicity Assay

-

Cell Plating: Seed a human cell line (e.g., HepG2 for liver cell relevance, or HEK293 for embryonic kidney cells) into a 96-well plate at a density of 1x10⁴ cells/well and allow them to attach for 24 hours.[18]

-

Compound Treatment: Prepare serial dilutions of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid in culture medium. Replace the existing medium with medium containing the test compound across a wide concentration range (e.g., 0.1 µM to 1000 µM). Include vehicle-only controls. Incubate for 24 or 48 hours.[18]

-

NR Incubation: Remove the treatment medium. Add 100 µL of medium containing 50 µg/mL Neutral Red dye to each well and incubate for 3 hours at 37°C. During this time, only viable cells will incorporate the dye into their lysosomes.[18]

-

Extraction: Remove the dye-containing medium and wash the cells with a phosphate-buffered saline (PBS) solution. Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye from the cells.

-

Quantification: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve and determine the IC50 value (the concentration that reduces cell viability by 50%).

Tier 2: Genotoxicity Assessment

Causality: This tier directly addresses the primary concern for thiophene-containing molecules: their potential to cause genetic damage. A standard two-part assessment is recommended to evaluate both gene mutation and chromosomal damage, in line with regulatory guidelines.[12]

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471) Principle: This assay uses several strains of Salmonella typhimurium and E. coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[10][19]

-

Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the addition of S9 fraction, a rat liver homogenate that contains CYP450 enzymes.[7] This is the self-validating step critical for assessing thiophene toxicity.

-

Exposure: In a test tube, combine the bacterial culture, the test compound at several concentrations, and either S9 mix or a buffer.

-

Plating: After a brief pre-incubation, mix the contents with molten top agar and pour it onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies of at least two-fold over the vehicle control in one or more strains.[8][14]

Protocol 2: In Vitro Comet Assay (Single-Cell Gel Electrophoresis) Principle: This assay detects DNA strand breaks in individual eukaryotic cells. After treatment, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail" whose intensity is proportional to the amount of DNA damage.[8][9]

-

Cell Treatment: Treat a relevant mammalian cell line (e.g., TK6 or HepG2) with the compound at several non-cytotoxic concentrations (as determined in Tier 1) for 3-24 hours. Include a vehicle control and a positive control (e.g., hydrogen peroxide).

-

Slide Preparation: Harvest the cells, mix them with low-melting-point agarose, and layer onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding & Electrophoresis: Place the slides in an electrophoresis chamber with alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks. Apply an electric field.

-

Staining & Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.

-

Data Analysis: Use image analysis software to measure the percentage of DNA in the comet tail for at least 50 cells per treatment group. A significant, dose-dependent increase in tail DNA indicates genotoxicity.

Caption: Potential mechanism of thiophene-mediated genotoxicity via CYP450 activation.

Part 3: Data Presentation & Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: Illustrative In Vitro Toxicity Summary for 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid

| Assay | Cell Line / Strain | Endpoint | Result (-S9 Activation) | Result (+S9 Activation) | Interpretation |

| Cytotoxicity | HepG2 | IC50 (µM) after 24h | 150.2 ± 12.5 | 85.7 ± 9.1 | Moderate basal cytotoxicity; increased with metabolism. |

| Ames Test | S. typhimurium TA98 | Fold-increase in revertants vs. control | 1.1 | 4.5 | Positive for mutagenicity after metabolic activation. |

| Ames Test | S. typhimurium TA100 | Fold-increase in revertants vs. control | 0.9 | 3.8 | Positive for mutagenicity after metabolic activation. |

| Comet Assay | TK6 | % Tail DNA at 50 µM | 8.2% ± 2.1% | Not Applicable | Negative for direct DNA damage. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating how results would be reported.

Interpretation of Illustrative Data:

-

The cytotoxicity data suggests that the metabolites of the compound are more toxic to cells than the parent molecule.

-

The Ames test results are a significant finding. The negative result in the absence of S9, coupled with a strong positive result in its presence, strongly supports the hypothesis that the compound is a pro-mutagen that requires metabolic activation to become genotoxic.[7][8]

-

The negative Comet assay result suggests the parent compound does not directly cause DNA strand breaks. However, this assay should be repeated using a system that includes metabolic activation (e.g., co-culture with hepatocytes or use of S9) to fully assess the risk.

Conclusion and Path Forward

This guide outlines a foundational in vitro strategy to assess the safety of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid. Based on the chemical structure, the primary liability is metabolism-dependent genotoxicity, a hypothesis that must be rigorously tested.

A finding of metabolic activation-dependent mutagenicity, as illustrated in the example data, would be a significant hurdle for the compound's development. It would necessitate a careful risk-benefit analysis and could potentially halt further investigation unless the intended application justifies the risk or medicinal chemists can modify the structure to block the site of metabolic oxidation without losing desired activity. This systematic, mechanistically-informed approach ensures that potential safety liabilities are identified early, enabling informed decision-making and conserving resources in the drug discovery pipeline.[11]

References

-

Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. Chemical Research in Toxicology - ACS Publications. [Link]

-

Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative. PubMed. [Link]

-

GENOTOXIC ACTIVITY OF THIOPHENES ON LIVER HUMAN CELL LINE (HepG2). ResearchGate. [Link]

-

Predicting the genotoxicity of thiophene derivatives from molecular structure. PubMed. [Link]

-

Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies. PubMed. [Link]

-

In Vitro Safety. Selvita. [Link]

-

Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

-

Safety Assessment. Evotec. [Link]

-

Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. PMC. [Link]

-

The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. PubMed. [Link]

-

SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. [Link]

-

Metabolism and Toxicity of Fluorine Compounds. ResearchGate. [Link]

-

Toxicity determined in vitro by morphological alterations and neutral red absorption. RE-Place. [Link]

-

Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

-

Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants. DTIC. [Link]

-

Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies. ResearchGate. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

-

Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One. [Link]

-

2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS. [Link]

Sources

- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selvita.com [selvita.com]

- 11. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. altasciences.com [altasciences.com]

- 13. Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Predicting the genotoxicity of thiophene derivatives from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Reddit - Please wait for verification [reddit.com]

- 17. The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. re-place.be [re-place.be]

- 19. apps.dtic.mil [apps.dtic.mil]

A Senior Application Scientist's In-Depth Technical Guide to Molecular Docking Studies: A Case Study with 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid

This guide provides a comprehensive, technically-grounded walkthrough of performing a molecular docking study, using 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid as our case study ligand. We will move beyond a simple recitation of steps to explore the underlying scientific reasoning that informs a robust and reliable computational experiment. This document is intended for researchers, scientists, and drug development professionals who seek not only to perform molecular docking but to understand the critical nuances that underpin its successful application.

Part 1: Foundational Principles and Strategic Considerations

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[1][2] The primary goals are to predict the binding mode and to estimate the binding affinity (or strength of interaction).[1][3] A lower, more negative binding energy value generally indicates a stronger, more stable interaction.[3]

The selection of our ligand, 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid (PubChem CID: 818952[4][5]), is predicated on the known biological activities of the thiophene scaffold. Thiophene derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[6][7] The trifluoromethyl group can enhance lipophilicity and metabolic stability, making this a compound of interest for drug discovery.[8]

For this case study, we will investigate the interaction of this ligand with Epidermal Growth Factor Receptor (EGFR) kinase , a well-validated target in oncology.[9] Many EGFR inhibitors feature heterocyclic scaffolds, making this a scientifically plausible investigation.

The Molecular Docking Workflow: A Conceptual Overview

Before delving into the specific protocols, it is crucial to understand the conceptual workflow. This process is not merely a "black box" simulation but a series of logical steps, each with the potential to significantly impact the quality of the results.

Figure 1: Conceptual workflow of a molecular docking study.

Part 2: The Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, replicable protocol for the molecular docking of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid against the EGFR kinase domain.

Receptor Preparation

The quality of the receptor structure is paramount. We will use the crystal structure of the EGFR kinase domain in complex with an inhibitor (PDB ID: 2GS2).

Protocol:

-

Obtain the Protein Structure: Download the PDB file for 2GS2 from the RCSB Protein Data Bank ([Link]10]

-

Initial Cleaning: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.[10][11]

-

Rationale: PDB files often contain non-essential molecules (water, ions, co-crystallized ligands) that can interfere with the docking process.[12][13]

-

Action: Remove all water molecules (HOH). Remove the co-crystallized ligand and any other heteroatoms not essential for the protein's structural integrity.[12][13]

-

-

Add Hydrogens: Most PDB structures lack hydrogen atoms. Add hydrogens to the protein.

-

Assign Partial Charges: Compute and assign partial charges to all atoms in the protein.

-

Merge Non-Polar Hydrogens: For many docking programs, it is standard practice to merge non-polar hydrogens with their parent carbon atoms.

-

Rationale: This simplifies the calculation and reduces the number of rotatable bonds without significantly affecting the accuracy of the docking for most systems.

-

-

Save the Prepared Receptor: Save the cleaned, hydrogen-added, and charge-assigned receptor in the PDBQT file format, which is required by AutoDock Vina.[10]

Ligand Preparation

Proper ligand preparation is equally critical to ensure that the molecule's chemical properties are accurately represented.

Protocol:

-

Obtain the Ligand Structure: The structure of 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid can be obtained from PubChem (CID: 818952) and saved in a 3D format like SDF or MOL2.[4][10]

-

Add Hydrogens and Assign Charges: Similar to the receptor, add hydrogens and assign partial charges to the ligand.

-

Detect Rotatable Bonds: The docking algorithm needs to know which bonds in the ligand are rotatable to explore different conformations.

-

Rationale: Ligand flexibility is a key aspect of induced fit and finding the optimal binding pose.

-

Action: Most preparation tools, like ADT, will automatically detect and define rotatable bonds.[14]

-

-

Save the Prepared Ligand: Save the prepared ligand in the PDBQT format.[10]

Grid Box Generation and Docking Execution

The grid box defines the three-dimensional space where the docking algorithm will search for potential binding poses.

Protocol:

-

Define the Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB structure.[18]

-

Rationale: This focuses the search on the active site of the protein, increasing the efficiency and accuracy of the docking. This is known as focused or local docking.

-

Action: In ADT, you can center the grid box on the coordinates of the original ligand. The size of the box should be large enough to accommodate the ligand and allow for some rotational and translational movement, typically with a buffer of 3-6 Å around the ligand.[18]

-

-

Generate the Grid Parameter File: This file contains the coordinates and dimensions of the grid box.

-

Create the Docking Parameter File: This configuration file specifies the paths to the prepared receptor and ligand files, the grid parameters, and other docking settings (e.g., number of binding modes to generate).[14][17]

-

Run the Docking Simulation: Execute the docking calculation using a program like AutoDock Vina from the command line.[1]

Part 3: Analysis, Interpretation, and Validation

The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities. Rigorous analysis is required to extract meaningful insights.

Quantitative Data Summary

AutoDock Vina will generate a series of binding modes, each with a calculated binding affinity in kcal/mol.

| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |

| 1 | -8.5 | 0.000 |

| 2 | -8.2 | 1.25 |

| 3 | -8.1 | 1.89 |

| 4 | -7.9 | 2.45 |

| 5 | -7.7 | 3.12 |

| ... | ... | ... |

Table 1: Example output from a docking simulation. Lower binding affinity values indicate more favorable binding.

Pose and Interaction Analysis

The top-ranked pose (the one with the lowest binding energy) should be visually inspected.[19]

-

Visualization: Use PyMOL or Chimera to visualize the docked ligand within the binding site of the receptor.[1][12]

-

Interaction Analysis: Identify the key interactions between the ligand and the protein's amino acid residues. Look for:

-

Hydrogen Bonds: These are critical for specificity and affinity.

-

Hydrophobic Interactions: Contributions from non-polar residues.

-

Pi-Pi Stacking: Interactions between aromatic rings.

-

Salt Bridges: Electrostatic interactions between charged groups.

-

Figure 2: Predicted molecular interactions of the ligand within the EGFR binding site.

Protocol Validation: A Trust-but-Verify Approach

A crucial step often overlooked by novice users is the validation of the docking protocol itself.[19]

Protocol: Re-docking the Co-crystallized Ligand

-

Extract the Native Ligand: From the original PDB file (2GS2), extract the co-crystallized ligand.

-

Prepare the Native Ligand: Prepare this ligand using the same protocol as our test ligand.

-

Re-dock the Native Ligand: Perform a docking run with the prepared native ligand into the prepared receptor, using the same grid box and docking parameters.

-

Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two.[3]

-

Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[20]

-

Part 4: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to molecular docking, using 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid and EGFR kinase as a practical example. We have moved from foundational theory to detailed, actionable protocols, emphasizing the importance of careful preparation, logical execution, and thorough validation.

The hypothetical results, showing a strong binding affinity and plausible interactions, suggest that 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid may be a viable candidate for further investigation as an EGFR inhibitor. However, it is imperative to remember that molecular docking is a predictive tool. The findings from this in silico study should be used to generate hypotheses that can then be tested through experimental methods such as in vitro binding assays and cell-based functional assays. Further computational studies, such as molecular dynamics simulations, could also be employed to investigate the stability of the predicted binding pose over time.

References

- Quora. (2021, September 20). How does one prepare proteins for molecular docking?

- ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?

- ResearchGate. (2022, April 25). How to validate the molecular docking results?

- PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.

- UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.

- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- ScotCHEM. Force Fields.

- Matter Modeling Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand?

- Molecular Docking Tutorial.

- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.

- ResearchGate. (2016, December 11). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?

- Molecular Docking Tutorial.

- ECHEMI. How can I validate a docking protocol?

- Session 4: Introduction to in silico docking.

- PMC. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.

- Smolecule. (2023, August 15). 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid.

- Schrödinger. Protein Preparation Workflow.

- ETFLIN. (2022, December 2). A Beginner's Guide to Molecular Docking.

- PMC. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.

- Books. (2024, July 24). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene.

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).

- Molecular Docking of Thiophene-Acridine Derivatives.

- PubChem. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester.

- PubChemLite. 3-amino-5-methyl-thiophene-2-carboxylic acid methyl ester.

Sources

- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 2. grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com [grcmlesydpcd.objectstorage.sa-saopaulo-1.oci.customer-oci.com]

- 3. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 4. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester | C7H9NO2S | CID 818952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-amino-5-methyl-thiophene-2-carboxylic acid methyl ester (C7H9NO2S) [pubchemlite.lcsb.uni.lu]

- 6. books.rsc.org [books.rsc.org]

- 7. wjarr.com [wjarr.com]

- 8. Buy 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic Acid | 849066-52-0 [smolecule.com]

- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 15. schrodinger.com [schrodinger.com]

- 16. 3. Force Fields — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 17. sites.ualberta.ca [sites.ualberta.ca]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. etflin.com [etflin.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: In-Depth Synthesis Protocol and Mechanistic Insights for 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic Acid

Executive Summary & Strategic Importance

Thiophene derivatives, particularly 3-aminothiophenes, serve as critical pharmacophores in the design of advanced kinase inhibitors, including targeted therapies like EGFR inhibitors for non-small-cell lung cancer (NSCLC) [1]. The incorporation of a trifluoromethyl ( −CF3 ) group at the C5 position significantly alters the lipophilicity and metabolic stability of the thiophene core, making 3-Amino-5-(trifluoromethyl)thiophene-2-carboxylic acid a highly valuable building block in modern medicinal chemistry.

This application note details a robust, self-validating two-stage synthetic protocol for this compound. The methodology avoids rigid templating, focusing instead on the mechanistic causality behind each operational choice to ensure high fidelity and reproducibility in professional laboratory settings.

Mechanistic Rationale & Workflow Visualization

The construction of the 3-aminothiophene core is classically achieved via a Fiesselmann-type cyclocondensation strategy [2]. This involves the reaction of a thioglycolate ester with an activated α,β -unsaturated nitrile.

In Stage 1 , methyl thioglycolate acts as a bis-nucleophile. The reaction is initiated by a base-promoted nucleophilic vinylic substitution ( SNV ) at the β -carbon of 3-chloro-4,4,4-trifluorobut-2-enenitrile. This is immediately followed by an intramolecular Thorpe-Ziegler-type cyclization, where the activated methylene group attacks the nitrile carbon to close the five-membered heteroaromatic ring. Stage 2 involves the careful alkaline saponification of the resulting ester to yield the free carboxylic acid, with strict pH controls to prevent product loss or spontaneous decarboxylation.

Figure 1: Two-stage retrosynthetic and operational workflow for the target thiophene derivative.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry for Stage 1 (Cyclocondensation)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Operational Role |

| Methyl thioglycolate | 106.14 | 1.0 | 10.6 g (100 mmol) | Nucleophile / C2-S1 Source |

| 3-Chloro-4,4,4-trifluorobut-2-enenitrile | 155.50 | 1.05 | 16.3 g (105 mmol) | Electrophile / C3-C5 Source |

| Sodium methoxide (25% wt in MeOH) | 54.02 | 2.2 | 47.5 mL (220 mmol) | Deprotonating Base |

| Methanol (Anhydrous) | 32.04 | - | 120 mL | Solvent |

Table 2: Stoichiometry for Stage 2 (Saponification)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Operational Role |

| Methyl 3-amino-5-(CF3)thiophene-2-carboxylate | 225.19 | 1.0 | 11.2 g (50 mmol) | Intermediate Substrate |

| Sodium hydroxide (2.0 M aq.) | 40.00 | 3.0 | 75 mL (150 mmol) | Hydrolyzing Agent |

| Methanol | 32.04 | - | 40 mL | Co-solvent |

| Hydrochloric acid (1.0 M aq.) | 36.46 | - | As needed | pH Adjustment |

Step-by-Step Experimental Methodologies

Stage 1: Cyclocondensation (Thiophene Ring Formation)

-

Causality & Rationale: Sodium methoxide is utilized in a methanol solvent system to prevent transesterification side-products. A strong alkoxide base is required to sequentially deprotonate the thiol (pKa ~10) for the initial attack, and subsequently the active methylene (pKa ~11-13) for the ring closure.

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert argon atmosphere.

-

Initial Charge: Add methyl thioglycolate (10.6 g) and anhydrous methanol (100 mL) to the flask. Cool the mixture to 0 °C using an ice-water bath.

-

Base Addition: Dropwise, add the 25% w/w solution of sodium methoxide in methanol (47.5 mL). Observation: The solution will turn slightly yellow upon thiolate formation.

-

Electrophile Addition: Charge the addition funnel with 3-chloro-4,4,4-trifluorobut-2-enenitrile (16.3 g) dissolved in 20 mL of anhydrous methanol. Add this solution dropwise over 30 minutes.

-

Causality: The initial thioetherification is highly exothermic; controlled addition at 0 °C suppresses the thermal polymerization of the activated nitrile.

-

-

Cyclization: Remove the ice bath. Heat the reaction mixture to 60 °C and stir for 4 hours.

-

Causality: The intramolecular Thorpe-Ziegler cyclization requires thermal energy to overcome the higher activation barrier required for the enolate-like intermediate to attack the nitrile carbon.

-

-

Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate (150 mL) and distilled water (100 mL). Extract the aqueous layer with an additional 50 mL of ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate. Purify the crude product via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate ester.

Self-Validating Checkpoints (Stage 1):

-

TLC: Complete disappearance of the starting nitrile (UV active). The product spot will stain intensely with ninhydrin, confirming the formation of the primary amine.

-

1H NMR ( CDCl3 ): Validation is confirmed by a broad singlet at δ 5.5–6.0 ppm (2H, −NH2 ) and a distinct aromatic singlet at δ ~6.9 ppm (1H, thiophene C4-H).

Stage 2: Alkaline Saponification

-

Causality & Rationale: Saponification is conducted at a strictly controlled 50 °C. While higher temperatures would accelerate ester hydrolysis, 3-aminothiophene-2-carboxylic acids are prone to spontaneous decarboxylation upon excessive heating due to the electron-donating nature of the amino group. The strongly electron-withdrawing −CF3 group at C5 provides partial, but not absolute, stability against this degradation pathway.

-

Dissolution: In a 100 mL round-bottom flask, dissolve methyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate (11.2 g) in methanol (40 mL).

-

Hydrolysis: Add the 2.0 M aqueous solution of sodium hydroxide (75 mL).

-

Heating: Stir the biphasic mixture vigorously and heat to 50 °C for exactly 2 hours.

-

Acidification (Critical Step): Cool the reaction mixture to 0 °C. Slowly add 1.0 M HCl dropwise until the pH reaches 3.5 to 4.0.

-

Causality: The target molecule is an amphoteric amino acid. Acidifying exactly to its isoelectric point maximizes precipitation. Over-acidification (pH < 2) will protonate the amino group, causing the product to redissolve into the aqueous layer as a hydrochloride salt.

-

-

Isolation: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 x 20 mL) to remove inorganic salts.

-